Methyl 4-(4-bromophenyl)-1,2-oxazole-3-carboxylate
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Overview
Description
Methyl 4-(4-bromophenyl)-1,2-oxazole-3-carboxylate is an organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a bromophenyl group attached to the oxazole ring, which is further esterified with a methyl carboxylate group
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes like cathepsin k
Mode of Action
It’s worth noting that similar compounds have been involved in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Compounds involved in suzuki–miyaura coupling reactions can influence various biochemical pathways due to their ability to form new carbon-carbon bonds .
Pharmacokinetics
Similar compounds like 4-bromophenylacetic acid have been synthesized via fischer esterification, which could potentially impact their bioavailability .
Result of Action
Similar compounds have shown diverse biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Action Environment
The success of suzuki–miyaura coupling reactions, which similar compounds are involved in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-bromophenyl)-1,2-oxazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromobenzoyl chloride with hydroxylamine hydrochloride to form 4-bromo-2-phenyl-2-oxazoline. This intermediate is then treated with methyl chloroformate in the presence of a base such as triethylamine to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-bromophenyl)-1,2-oxazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The oxazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the molecule.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazole derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Methyl 4-(4-bromophenyl)-1,2-oxazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4-bromophenyl)acetate: Similar structure but lacks the oxazole ring.
4-(4-Bromophenyl)-1,2-oxazole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a methyl ester.
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Contains an isoxazole ring and a hydroxyphenyl group.
Uniqueness
Methyl 4-(4-bromophenyl)-1,2-oxazole-3-carboxylate is unique due to the combination of the bromophenyl group and the oxazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
methyl 4-(4-bromophenyl)-1,2-oxazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3/c1-15-11(14)10-9(6-16-13-10)7-2-4-8(12)5-3-7/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTQABSXDHSUZBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC=C1C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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